5-isopropyl-6-(5-methyl-1,3,4-oxadiazol-2-yl)-N-(2-methyl-1H-pyrrolo[2,3-b]pyridin-5-yl)pyrrolo[2,1-f][1,2,4]triazin-4-amine
Overview
Description
The compound is a complex organic molecule that contains several functional groups, including an isopropyl group, a methyl group, an oxadiazol ring, a pyrrolo ring, and a triazin ring. These functional groups could potentially give the compound a variety of chemical properties .
Molecular Structure Analysis
The molecular structure of this compound would likely be quite complex due to the presence of multiple rings and functional groups. Unfortunately, without more specific information, it’s difficult to provide a detailed analysis .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Factors such as polarity, molecular weight, and the presence of certain functional groups would all play a role .Scientific Research Applications
Cancer Treatment: Anti-Angiogenic Activity
BMS-645737 has been studied for its potential in cancer therapy due to its anti-angiogenic properties . It acts as an inhibitor of both vascular endothelial growth factor receptor-2 (VEGFR2) and fibroblast growth factor receptor-1 (FGFR1) . These receptors are crucial for the angiogenesis process, which is the formation of new blood vessels. By inhibiting these pathways, BMS-645737 can potentially reduce tumor growth and metastasis by cutting off the blood supply that tumors need to grow.
Pharmacokinetics: Metabolism and Biotransformation
The metabolism of BMS-645737 involves complex biotransformation pathways, including oxidation and conjugation reactions . Studies have shown that in the cynomolgus monkey, dog, mouse, and rat, the compound undergoes various metabolic processes, such as hydroxylation followed by oxidation to a carboxylic acid and then conjugation with taurine . Understanding these pathways is crucial for predicting the drug’s behavior in humans and optimizing its efficacy and safety profile.
Dental Health: Incisor Degeneration Study
In a toxicological study, BMS-645737 induced incisor degeneration in Sprague-Dawley rats. The compound’s inhibitory effects on VEGF and FGF signaling pathways were linked to decreased mineralization of dentin and inflammation of the dental pulp. This study provides insights into the potential side effects of BMS-645737 on dental health and the importance of monitoring oral conditions during treatment .
Mechanism of Action
Target of Action
BMS-645737, also known as 5-isopropyl-6-(5-methyl-1,3,4-oxadiazol-2-yl)-N-(2-methyl-1H-pyrrolo[2,3-b]pyridin-5-yl)pyrrolo[2,1-f][1,2,4]triazin-4-amine, primarily targets Fibroblast Growth Factor Receptor 1 (FGFR1) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) . These receptors play crucial roles in angiogenesis, a process that involves the growth of new blood vessels from pre-existing vessels, which is essential for tumor growth and metastasis .
Mode of Action
BMS-645737 acts as an antagonist to FGFR1 and VEGFR2 . By binding to these receptors, it inhibits their activation and downstream signaling pathways . This inhibition disrupts the angiogenesis process, thereby limiting the supply of oxygen and nutrients to the tumor cells, which can lead to tumor shrinkage .
Biochemical Pathways
The compound’s action affects several biochemical pathways. For instance, it inhibits the activation of enzymes like thymidylate-syn-thase, histone deacetylase (HDAC), topoisomerase II, telomerase, and thymidine phosphorylase . This inhibition can lead to the cessation of cell proliferation . It also affects pathways like telomerase activity inhibition, focal adhesion kinase inhibitors, thymidylate synthase targeting, B-cell lymphoma 2 inhibition, NF-kB signaling pathway inhibition, and tubulin polymerization targeting .
Pharmacokinetics
The pharmacokinetics of BMS-645737 involve multistep processes, including both oxidation and conjugation reactions . For example, the 2-methyl-1H-pyrrolo moiety undergoes cytochrome P450-catalyzed hydroxylation, followed by oxidation to a carboxylic acid, and then conjugation with taurine . The 5-methyl-1,3,4-oxadiazol-2-yl moiety is metabolized by hydroxylation and then conjugation with sulfate . The pyridin-5-yl group undergoes direct glucuronidation in hepatocytes .
Result of Action
The result of BMS-645737’s action is the inhibition of angiogenesis, which can lead to tumor shrinkage . In nonclinical studies, BMS-645737 has shown good preclinical in vivo activity against human tumor xenograft models . It’s worth noting that bms-645737 can also induce clinical, gross, and histologic lesions of incisor teeth in sprague-dawley (sd) rats .
Future Directions
properties
IUPAC Name |
6-(5-methyl-1,3,4-oxadiazol-2-yl)-N-(2-methyl-1H-pyrrolo[2,3-b]pyridin-5-yl)-5-propan-2-ylpyrrolo[2,1-f][1,2,4]triazin-4-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N8O/c1-10(2)16-15(20-27-26-12(4)29-20)8-28-17(16)19(22-9-23-28)25-14-6-13-5-11(3)24-18(13)21-7-14/h5-10H,1-4H3,(H,21,24)(H,22,23,25) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OOQXPATWSOGSAV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=CC(=CN=C2N1)NC3=NC=NN4C3=C(C(=C4)C5=NN=C(O5)C)C(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N8O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30215483 | |
Record name | BMS-645737 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30215483 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
388.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-isopropyl-6-(5-methyl-1,3,4-oxadiazol-2-yl)-N-(2-methyl-1H-pyrrolo[2,3-b]pyridin-5-yl)pyrrolo[2,1-f][1,2,4]triazin-4-amine | |
CAS RN |
651744-16-0 | |
Record name | BMS-645737 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0651744160 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | BMS-645737 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30215483 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | BMS-645737 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/86H6HFH34L | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the primary mechanism of action of BMS-645737?
A: BMS-645737 acts as a potent and selective antagonist of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) and also inhibits Fibroblast Growth Factor Receptor-1 (FGFR-1). [, ] This means it binds to these receptors and blocks their activation, preventing the signaling cascades involved in angiogenesis (blood vessel formation). [, ]
Q2: What are the major metabolic pathways of BMS-645737 identified in preclinical studies?
A2: BMS-645737 undergoes complex metabolism involving both oxidation and conjugation reactions. Key pathways include:
- Oxidation: Cytochrome P450 enzymes mediate hydroxylation of the 2-methyl-1H-pyrrolo moiety, which can be further oxidized to a carboxylic acid. [] Hydroxylation also occurs on the 5-methyl-1,3,4-oxadiazol-2-yl moiety. []
- Conjugation: The oxidized 2-methyl-1H-pyrrolo moiety can conjugate with taurine. [] The hydroxylated 5-methyl-1,3,4-oxadiazol-2-yl moiety can conjugate with sulfate. [] Interestingly, direct glucuronidation of the pyridin-5-yl group was observed in hepatocytes of various species. []
- N-acetylglucosamine Conjugation: Uniquely, BMS-645737 forms an N-acetylglucosamine conjugate in cynomolgus monkeys, representing a novel metabolic pathway for heterocyclic aromatic amines. []
Q3: What is the significance of the incisor degeneration observed in rats treated with BMS-645737?
A: In preclinical studies, BMS-645737 administration led to dose-dependent incisor degeneration in rats. [] Lesions included degeneration of odontoblasts and ameloblasts, decreased dentin mineralization, pulp inflammation and necrosis, and edema in surrounding tissues. [] These findings suggest that BMS-645737, through its inhibition of VEGF and FGF signaling, may disrupt the growth and maintenance of the small blood vessels essential for dentin and enamel formation in continuously growing rat incisors. [] This highlights the potential for off-target effects on tissues dependent on VEGF and FGF signaling.
Q4: What analytical techniques were used to characterize the metabolites of BMS-645737?
A: Researchers primarily utilized liquid chromatography-tandem mass spectrometry (LC-MS/MS) and nuclear magnetic resonance (NMR) spectroscopy to identify and characterize the metabolites of BMS-645737. [] LC-MS/MS provided information on the molecular weight and fragmentation patterns of the metabolites, aiding in structural elucidation. [] NMR spectroscopy, particularly 1H-NMR, 2D 1H-13C correlation (HSQC and HMBC), and NOE experiments, were instrumental in determining the exact structure and stereochemistry of the metabolites by analyzing their proton and carbon chemical shifts. []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.